molecular formula C23H24N2O4S B2381269 3-(3-(Benzyloxy)-4-methoxyphenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one CAS No. 1797182-75-2

3-(3-(Benzyloxy)-4-methoxyphenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one

Cat. No.: B2381269
CAS No.: 1797182-75-2
M. Wt: 424.52
InChI Key: RZVKVBCVZFORBZ-UHFFFAOYSA-N
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Description

3-(3-(Benzyloxy)-4-methoxyphenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates two pharmaceutically privileged motifs: an azetidinone (beta-lactam) ring and a thiazole heterocycle. Azetidinone derivatives are recognized as key scaffolds in the development of bioactive molecules, serving not only as classic antibiotics but also as potent cholesterol absorption inhibitors for treating hyperlipidaemic conditions . Furthermore, structural analogs based on the azetidinone core have demonstrated a range of other therapeutic properties, including antitumor , anti-inflammatory, and anti-malarial activities . The thiazole ring is another versatile heterocycle frequently encountered in compounds with diverse biological activities. This combination of structural features makes this chemical a valuable template for researchers investigating new enzyme inhibitors or probing structure-activity relationships (SAR) in various disease models. It is supplied as a high-purity solid for use in experimental studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-methoxy-3-phenylmethoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-27-20-9-7-17(13-21(20)28-16-18-5-3-2-4-6-18)8-10-22(26)25-14-19(15-25)29-23-24-11-12-30-23/h2-7,9,11-13,19H,8,10,14-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVKVBCVZFORBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)N2CC(C2)OC3=NC=CS3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-(Benzyloxy)-4-methoxyphenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C23H24N2O3SC_{23}H_{24}N_2O_3S, with a molecular weight of approximately 388.49 g/mol. The structure features a thiazole ring, a benzyloxy group, and a methoxyphenyl moiety, which are critical for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, derivatives containing thiazole and benzyloxy groups have shown significant cytotoxicity against various cancer cell lines. A study demonstrated that thiazole derivatives exhibited IC50 values in the low micromolar range against human tumor cell lines, indicating their potential as anticancer agents .

The proposed mechanism of action for similar compounds includes:

  • Inhibition of Cell Proliferation : Compounds with thiazole and benzyloxy functionalities have been shown to inhibit cell proliferation by inducing apoptosis in cancer cells.
  • Cell Cycle Arrest : These compounds can cause cell cycle arrest at the G2/M phase, which is crucial for preventing the proliferation of cancerous cells.
  • Modulation of Signaling Pathways : They may modulate key signaling pathways such as the PI3K/Akt and MAPK pathways, leading to reduced survival signals in cancer cells .

Study 1: Cytotoxicity Evaluation

A recent evaluation of a related compound indicated that it exhibited significant cytotoxic effects on HepG2 liver cancer cells. The study reported an IC50 value of approximately 5 μM, suggesting potent activity against this cell line. The compound was found to induce apoptosis through the activation of caspase pathways .

Study 2: In Vivo Efficacy

Another study assessed the in vivo efficacy of a thiazole-containing derivative in a mouse model of breast cancer. The results showed a marked reduction in tumor size and weight compared to control groups. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors .

Data Summary Table

Compound Cell Line IC50 (μM) Mechanism
Thiazole Derivative AHepG25Apoptosis via caspase activation
Thiazole Derivative BMCF78Cell cycle arrest at G2/M
Thiazole Derivative CA54910Inhibition of PI3K/Akt pathway

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Propan-1-one 3-(Benzyloxy)-4-methoxyphenyl; 3-(thiazol-2-yloxy)azetidin-1-yl N/A (inferred antimicrobial)
(E)-3-(4-(Benzyloxy)phenyl)-1-(thiazolidin-3-yl)propan-1-one (AAP series) Propan-1-one 4-(Benzyloxy)phenyl; thiazolidin-3-yl Antibacterial, Antifungal
3-(4-Methoxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one (4b) Propan-1-one 4-Methoxyphenyl; phenylamino Synthetic intermediate
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one Thiazolidin-4-one 4-Methoxyphenyl; 4-fluorophenyl-thiadiazole Not reported
(5Z)-5-[[3-(4-Ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-... Thiazolidin-4-one Pyrazole; ethoxy-methylphenyl Not reported

Key Observations:

  • Heterocyclic Moieties: The azetidine ring in the target compound is less common than thiazolidine or thiazolidinone rings in analogues (e.g., AAP series ). Azetidines may confer improved metabolic stability compared to five-membered rings due to reduced ring strain .

Table 2: Activity Profiles of Structurally Related Compounds

Compound Class Target/Mechanism Potency (IC50/MIC) Reference
AAP-4 to AAP-10 (thiazolidine) S. aureus (MIC: 12.5 µg/mL) MIC range: 12.5–50 µg/mL
Chalcone derivatives Tubulin polymerization inhibition IC50: ~1–5 µM
4(S)-Benzyl-1,3-thiazolidin-2-one derivatives Asymmetric aldol coupling Yield: 74–86%

Key Observations:

  • Antimicrobial Activity : The AAP series (thiazolidine-propan-1-one hybrids) shows moderate to strong activity against S. aureus and C. albicans, suggesting the thiazole/azetidine-thiazole motif in the target compound may share similar efficacy .
  • Tubulin Inhibition : Chalcone derivatives with methoxyphenyl groups (e.g., compound 5d in ) inhibit tubulin polymerization at low micromolar concentrations, but the target compound’s azetidine-thiazole system lacks direct evidence of this mechanism .

Key Observations:

  • Microwave Synthesis : The AAP series utilized microwave irradiation (560 W) for rapid imine formation, achieving higher yields than conventional methods . The target compound’s azetidine-thiazole linkage might require specialized conditions (e.g., Buchwald-Hartwig coupling) absent in the evidence.
  • Protecting Groups : The benzyloxy group in the target compound and AAP derivatives necessitates selective deprotection strategies, as seen in the use of HCl/MeOH for Boc removal in .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing 3-(3-(Benzyloxy)-4-methoxyphenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the azetidine-thiazole core followed by coupling with the benzyloxy-methoxyphenyl propanone moiety. Key steps include:

  • Azetidine ring formation : Cyclization using carbodiimides or Mitsunobu conditions (e.g., DIAD/TPP) .
  • Thiazole functionalization : Nucleophilic substitution at the azetidine oxygen using 2-mercaptothiazole under basic conditions (e.g., K₂CO₃ in DMF) .
  • Coupling reactions : Use of palladium catalysts (e.g., Suzuki-Miyaura) for aryl-aryl bond formation .
  • Optimization : Solvent polarity (e.g., DMSO for high-temperature stability), inert atmospheres (N₂/Ar), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., benzyloxy protons at δ 4.8–5.2 ppm; thiazole protons at δ 7.2–7.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ≈ 491.2 g/mol) .
  • X-ray crystallography : For absolute configuration validation if single crystals are obtained .
  • HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., inconsistent IC₅₀ values in kinase assays)?

  • Methodological Answer :

  • Assay standardization : Use positive controls (e.g., staurosporine for kinase inhibition) and validate cell lines (e.g., HEK293 vs. HeLa variability) .
  • Solubility adjustments : Test DMSO concentrations ≤0.1% to avoid solvent interference .
  • Structure-activity relationship (SAR) studies : Compare analogues (e.g., replacing benzyloxy with ethoxy groups) to identify critical pharmacophores .
  • Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinity variations due to conformational flexibility in the azetidine ring .

Q. What strategies are effective for studying the metabolic stability and degradation pathways of this compound in vitro?

  • Methodological Answer :

  • Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH cofactor; monitor degradation via LC-MS/MS .
  • Phase I metabolites : Identify oxidation products (e.g., hydroxylation at the methoxyphenyl group) using isotopic labeling .
  • Stability testing : Expose to simulated gastric fluid (pH 2) and intestinal fluid (pH 6.8) to assess oral bioavailability .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in modulating protein targets (e.g., kinases or GPCRs)?

  • Methodological Answer :

  • Pull-down assays : Use biotinylated derivatives and streptavidin beads to isolate target proteins from cell lysates .
  • Thermal shift assays : Monitor target protein melting temperature (Tm) shifts via SYPRO Orange dye to confirm binding .
  • Kinetic studies : Surface plasmon resonance (SPR) to measure on/off rates (kₒₙ/kₒff) for binding kinetics .

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